molecular formula C13H19N3O3 B1427401 Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate CAS No. 1211758-73-4

Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate

Cat. No. B1427401
M. Wt: 265.31 g/mol
InChI Key: IIABFNKTNZOSHS-UHFFFAOYSA-N
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Description

Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H19N3O3 . It has a molecular weight of 265.31 .


Molecular Structure Analysis

The molecular structure of this compound consists of a tert-butyl group attached to an azetidine ring, which is further connected to a 3-aminopyridin-2-yl group via an oxygen atom . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .

Scientific Research Applications

Synthesis and Modification of Azetidine Derivatives

Research by Sajjadi and Lubell (2008) explored the synthesis of azetidine-2-carboxylic acid (Aze) analogs with diverse heteroatomic side chains, including the modification of tert-butyl ester derivatives. This work contributes to understanding the conformational influence on peptide activity, providing a foundation for the development of novel peptides and peptidomimetics with enhanced biological functions Sajjadi & Lubell, 2008.

Ligands for Nicotinic Receptors

Karimi and Långström (2002) synthesized a novel ligand, potentially applicable for nicotinic receptors, through a Stille coupling process. This compound could be significant in neurological studies, particularly for understanding nicotinic receptor mechanisms and developing treatments for related disorders Karimi & Långström, 2002.

Building Blocks in Medicinal Chemistry

The synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate by Meyers et al. (2009) showcases the utility of azetidine and cyclobutane rings as novel building blocks in medicinal chemistry. This approach offers a new pathway to explore chemical spaces not covered by traditional piperidine systems, potentially leading to the discovery of new therapeutic agents Meyers et al., 2009.

Novel Cycloaddition Reactions

Research on silylmethyl-substituted aziridine and azetidine by Yadav and Sriramurthy (2005) has opened up new avenues for cycloaddition reactions, leading to diverse heterocyclic compounds. Such advancements are crucial for the synthesis of complex organic molecules with potential pharmaceutical applications Yadav & Sriramurthy, 2005.

Advanced Intermediates in Drug Synthesis

The work of Zhang et al. (2022) on synthesizing tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate highlights the role of complex intermediates in the synthesis of targeted mTOR PROTAC molecules. Such intermediates are pivotal in the development of next-generation therapeutics Zhang et al., 2022.

Safety And Hazards

The safety and hazards associated with Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate are not explicitly mentioned in the search results. As with any chemical, appropriate safety measures should be taken when handling this compound. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

properties

IUPAC Name

tert-butyl 3-(3-aminopyridin-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIABFNKTNZOSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

Palladium hydroxide on carbon (20%, 0.071 g, 0.51 mmol) was added into a solution of tert-butyl 3-(3-nitropyridin-2-yloxy)azetidine-1-carboxylate (3.0 g, 10.2 mmol) and ammonium formate (3.20 g, 50.8 mmol) in ethanol (100 mL). The solution was stirred at ambient temperature for 18 hours, filtered through Celite and concentrated in vacuo. The crude product was extracted with chloroform (×3) and the combined organic fractions concentrated in vacuo to yield pale brown solid (2.48 g, 92%).
Name
tert-butyl 3-(3-nitropyridin-2-yloxy)azetidine-1-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.071 g
Type
catalyst
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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